molecular formula C6H6Cl2N2O2 B11775913 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione

5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione

Katalognummer: B11775913
Molekulargewicht: 209.03 g/mol
InChI-Schlüssel: MLNCHQNQEIOSDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with chlorine atoms at the 5 and 6 positions, and an ethyl group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of 3-ethylpyrimidine-2,4(1H,3H)-dione. One common method includes:

    Starting Material: 3-ethylpyrimidine-2,4(1H,3H)-dione.

    Chlorinating Agent: Chlorine gas or a chlorinating reagent such as phosphorus pentachloride (PCl5).

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective chlorination at the 5 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The chlorine atoms in 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in solvents like ethanol or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 5,6-diamino-3-ethylpyrimidine-2,4(1H,3H)-dione or 5,6-dithio-3-ethylpyrimidine-2,4(1H,3H)-dione.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine derivatives with additional functional groups.

    Reduction Products: Reduction typically results in the removal of chlorine atoms, yielding simpler pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is used as an intermediate in the synthesis of more complex heterocyclic compounds

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents. The presence of chlorine atoms enhances the compound’s ability to interact with biological targets, increasing its efficacy.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers with unique properties.

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance binding affinity through halogen bonding, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Dichloropyrimidine-2,4(1H,3H)-dione: Lacks the ethyl group at the 3 position, resulting in different reactivity and applications.

    3-Ethylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atoms, making it less reactive in substitution reactions.

    5-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione: Contains only one chlorine atom, leading to different chemical behavior.

Uniqueness

5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the ethyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs.

Eigenschaften

Molekularformel

C6H6Cl2N2O2

Molekulargewicht

209.03 g/mol

IUPAC-Name

5,6-dichloro-3-ethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H6Cl2N2O2/c1-2-10-5(11)3(7)4(8)9-6(10)12/h2H2,1H3,(H,9,12)

InChI-Schlüssel

MLNCHQNQEIOSDN-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=O)C(=C(NC1=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.